1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Description
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a benzimidazole derivative featuring a 2-(4-chlorophenoxy)ethyl group at the 1-position and an amine group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRBJPJWNQOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324178 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364617-45-8 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-chloroethylamine.
Ether Formation: 4-chlorophenol is reacted with 2-chloroethylamine under basic conditions to form 2-(4-chlorophenoxy)ethylamine.
Benzimidazole Formation: The intermediate 2-(4-chlorophenoxy)ethylamine is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring, resulting in the final product, this compound.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.
Chemical Reactions Analysis
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzimidazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine with structurally related benzimidazole derivatives from the evidence, focusing on substituent patterns, synthesis strategies, and reported activities.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Substituent Influence on Activity: The tetrazole group in enhances water solubility and mimics carboxylate moieties, critical for angiotensin receptor antagonism. In contrast, the phenoxyethyl group in the target compound introduces flexibility and moderate hydrophobicity, which may favor blood-brain barrier penetration. Chlorine atoms in aromatic rings (common in , and ) improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Synthetic Strategies: The target compound’s ether linkage (phenoxyethyl) may require nucleophilic substitution or Mitsunobu reactions, whereas tetrazole-containing analogs () involve condensation with stannous chloride dihydrate . Trifluoromethyl-imidazole derivatives () employ coupling reactions with isothiocyanates and pyridinium iodides under mild conditions .
Biological Implications: Compounds with biphenyl-tetrazole systems () are established antihypertensives, while trifluoromethyl-substituted analogs () show promise in kinase inhibition due to electron-withdrawing effects. The target compound’s phenoxyethyl group may confer unique selectivity for unexplored targets, such as G-protein-coupled receptors.
Biological Activity
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, a compound with the CAS number 364617-45-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles detailed findings from various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.75 g/mol
- Structure : The compound features a benzoimidazole core substituted with a 4-chlorophenoxyethyl group.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This compound operates through multiple pathways:
- Apoptosis Induction : Activates caspases leading to programmed cell death.
- Cell Cycle Arrest : Interferes with the normal cell cycle progression.
- Membrane Disruption : Alters membrane integrity in microbial cells.
Study on Anticancer Efficacy
A notable study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. The researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Study on Antimicrobial Properties
Another research article in Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects against resistant strains of bacteria. The findings indicated that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, and how are intermediates characterized?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 2-aminobenzimidazole derivatives with 2-(4-chlorophenoxy)ethyl halides in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Intermediate purity is confirmed via thin-layer chromatography (TLC), and final products are characterized using FT-IR (to confirm amine and aromatic C-H stretches) and ¹H/¹³C NMR (to verify substitution patterns and phenoxy-ethyl linkage) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the benzimidazole amine, C-Cl stretches at 750–550 cm⁻¹).
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethylenic protons at δ 3.8–4.5 ppm). ¹³C NMR confirms carbon assignments, including the 4-chlorophenoxy moiety (C-Cl at ~125 ppm).
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus), with minimum inhibitory concentration (MIC) determination via broth microdilution. For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293). Fluorescence spectroscopy (as in ) can preliminarily evaluate DNA-binding potential .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- Methodology : Catalyst selection is critical. For example, replacing palladium on carbon with Raney nickel (as in ) avoids dehalogenation side reactions, improving yields from ~60% to >90%. Reaction parameters (solvent polarity, temperature, and base strength) must be systematically optimized. For instance, using ethanol instead of water and NaOH (vs. Na₂CO₃) enhances cyclization efficiency .
Q. How should researchers resolve contradictory thermal stability data from TGA and DSC analyses?
- Methodology : Discrepancies often arise from differing experimental conditions (e.g., heating rates, sample purity). Re-run analyses under standardized protocols (e.g., 10°C/min in nitrogen atmosphere). Cross-validate with isothermal gravimetric analysis (IGA) to distinguish decomposition phases. For example, reports a sharp degradation onset at 250°C, which may correlate with benzimidazole ring breakdown .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Methodology : Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like fungal CYP51 or bacterial topoisomerases. Pair with in vitro enzymatic inhibition assays (e.g., NADPH-dependent reductase activity). Fluorescence quenching experiments (as in ) can confirm interactions with DNA or proteins .
Q. How do substituent variations on the phenoxy-ethyl group affect pharmacological activity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Compare their bioactivity via dose-response curves. QSAR modeling identifies critical parameters (e.g., logP, polar surface area) influencing antimicrobial potency. demonstrates that 4-methylbenzylidene derivatives enhance activity against Gram-positive bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
